molecular formula C21H18ClN3S B2503166 4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207013-63-5

4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2503166
CAS No.: 1207013-63-5
M. Wt: 379.91
InChI Key: QTBHQJUKJDJBNR-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C21H18ClN3S and its molecular weight is 379.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Compounds related to pyrazolo[1,5-a]pyrazine, like pyrazolo[3,4-d]pyrazoles and pyrazolo[1,5-a]pyrimidines, have been synthesized and investigated for their biological activities. These compounds are noted for their significant inhibitory efficiency against gram-positive and gram-negative bacteria, showcasing their potential in antimicrobial applications (Zaki, Sayed, & Elroby, 2016).
  • Another study focused on the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, highlighting the compound's structural and chemical properties, which may be relevant for further medical applications (Xu Li-feng, 2011).

Antibacterial Applications

  • Further research into derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, closely related to pyrazolo[1,5-a]pyrazine, demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests potential pharmaceutical applications for related pyrazolo[1,5-a]pyrazine compounds (Bildirici, Şener, & Tozlu, 2007).

Anticancer Activity

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives study has indicated that similar compounds, specifically 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-ones and their derivatives, revealed notable antitumor activity on the MCF-7 human breast adenocarcinoma cell line. This suggests a potential avenue for cancer treatment research involving pyrazolo[1,5-a]pyrazine compounds (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Photosynthetic Electron Transport Inhibition

  • A study on pyrazole derivatives, including pyrazolo[3,4-d][1,3]thiazine-4-one and pyrazolo[3,4-d][1,3]thiazine-4-thione derivatives, explored their potential as inhibitors of photosynthetic electron transport. This research provides insights into the agricultural applications of pyrazolo[1,5-a]pyrazine derivatives, particularly as herbicides (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3S/c1-14-7-8-15(2)17(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-3-4-6-18(16)22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBHQJUKJDJBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.